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Compound of Interest

Compound Name:
2-Amino-4,6-dimethylpyrimidine-5-

carbonitrile

Cat. No.: B091443 Get Quote

This guide provides a detailed comparison of the X-ray crystal structures of two novel 2-Amino-

pyrimidine-5-carbonitrile derivatives: (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-

phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile (Derivative A) and (E)-2-amino-4-

methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile

(Derivative B). The data presented is intended for researchers, scientists, and drug

development professionals working with pyrimidine-based scaffolds.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives,

allowing for a direct comparison of their solid-state structures.
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Parameter Derivative A Derivative B

Chemical Formula C₁₄H₁₃N₅OS C₁₃H₁₂N₆OS

Crystal System - -

Space Group - -

a (Å) - -

b (Å) - -

c (Å) - -

α (°) - -

β (°) - -

γ (°) - -

Volume (Å³) - -

Z - -

Calculated Density (g/cm³) - -

Key Structural Features
The phenyl group orientation is

a key feature.

The pyridyl group orientation

distinguishes it from Derivative

A.

Intermolecular Interactions

Ribbons of molecules are

formed parallel to the b-axis

via hydrogen bonds between

the amino group and the

oxygen and cyano nitrogen

atoms.

A layer structure perpendicular

to the c-axis is formed through

hydrogen bonds between the

amino group and the oxygen

and pyridyl nitrogen atoms.

Note: Specific unit cell parameters were not available in the provided search results.

Experimental Protocols
Synthesis and Crystallization
General Procedure for the Synthesis of Derivatives A and B:
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A mixture of the appropriate 2-cyano-N′-(1-arylethylidene)acetohydrazide (0.01 mol), dimethyl

N-cyanodithioiminocarbonate (0.01 mol), and anhydrous potassium hydroxide (0.01 mol) was

refluxed in ethanol (10 mL).[1] The reaction mixture was subsequently poured onto ice-water.

The resulting solid product was filtered off and recrystallized from dimethylformamide (DMF).[1]

For Derivative A: 2-cyano-N′-(1-phenylethylidene)acetohydrazide was refluxed for 3 hours.[1]

For Derivative B: 2-cyano-N′-(1-(pyridin-2-yl)ethylidene)acetohydrazide was refluxed for 30

minutes.[1]

X-ray Crystallography
Single crystals of both derivatives suitable for X-ray diffraction were obtained from DMF. The

crystal structures were determined using single-crystal X-ray diffraction techniques. Data

collection and structure refinement were performed using standard crystallographic software.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural

determination of the 2-Amino-pyrimidine-5-carbonitrile derivatives.
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Caption: General workflow for synthesis and X-ray crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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